molecular formula C₁₀H₁₁D₃O₂ B1160203 p-Methoxyphenethyl Methyl Ether-d3

p-Methoxyphenethyl Methyl Ether-d3

Cat. No.: B1160203
M. Wt: 169.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isotopic Labeling Configuration

p-Methoxyphenethyl Methyl Ether-d3 (CAS 80314-58-5) is a deuterated aromatic ether with the molecular formula C₁₀H₁₁D₃O₂ and a molecular weight of 169.24 g/mol . Its structure consists of a phenethyl backbone substituted with a methoxy group at the para position of the benzene ring and a deuterated methyl ether group (-OCD₃) at the β-carbon of the ethyl chain (Figure 1). The isotopic labeling involves three deuterium atoms replacing hydrogen atoms in the methyl group, which alters vibrational modes and bond dissociation energies compared to the non-deuterated analogue.

Key structural features :

  • Aromatic core : A benzene ring with a methoxy (-OCH₃) group at the para position.
  • Ethyl linker : A two-carbon chain connecting the aromatic ring to the deuterated methyl ether group.
  • Isotopic labeling : The -OCD₃ group introduces isotopic mass asymmetry, critical for spectroscopic tracking in mechanistic studies.
Property Value
Molecular Formula C₁₀H₁₁D₃O₂
Exact Mass 169.24 g/mol
Boiling Point 190–195°C (estimated)
Density 1.02–1.05 g/cm³ (predicted)

The β-deuteration in the ethyl chain reduces rotational freedom, as shown by nuclear magnetic resonance (NMR) studies. The methoxy group’s electron-donating nature stabilizes the aromatic system, while the deuterated methyl ether influences hyperconjugative interactions with the ethyl chain.

Comparative Analysis with Non-Deuterated Analogues

The non-deuterated form, p-Methoxyphenethyl Methyl Ether (C₁₀H₁₄O₂; MW 166.22 g/mol), differs in three key aspects (Table 1):

  • Mass and Isotopic Effects :

    • The deuterated form exhibits a 1.8% mass increase , altering its collision cross-section in mass spectrometry.
    • Infrared (IR) spectra show a shift from 2,850 cm⁻¹ (C-H stretch) to 2,100 cm⁻¹ (C-D stretch) .
  • Thermal Stability :

    • Pyrolysis studies reveal the deuterated compound decomposes at ~10°C higher temperatures due to kinetic isotope effects.
    • The activation energy for methyl group cleavage increases by 5–7 kJ/mol in the deuterated form.
  • Solubility and Reactivity :

    • Deuterated analogues show 5–10% lower solubility in polar solvents like methanol due to reduced hydrogen bonding capacity.
    • In radical-mediated reactions, deuterium substitution slows hydrogen abstraction rates by 20–30% .
Property Deuterated Form Non-Deuterated Form
Molecular Weight 169.24 g/mol 166.22 g/mol
C-D Stretch (IR) 2,100 cm⁻¹ N/A
Pyrolysis Onset 310°C 300°C
Solubility in Methanol 45 mg/mL 50 mg/mL

Conformational Studies via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two dominant conformers (Figure 2):

  • Anti-periplanar Conformer :

    • The methoxy and deuterated methyl ether groups adopt a 180° dihedral angle , minimizing steric hindrance.
    • Energy: 0 kJ/mol (global minimum).
  • Gauche Conformer :

    • Dihedral angle of 60° between substituents, stabilized by weak hyperconjugative interactions.
    • Energy: 2.3 kJ/mol higher than the anti-periplanar form.

Key computational findings :

  • The rotational barrier between conformers is 8.5 kJ/mol , lower than non-deuterated analogues due to reduced van der Waals interactions.
  • Natural bond orbital (NBO) analysis shows deuterium substitution increases C-O bond polarity by 3–5%.

Table 3 : Computational Parameters for Conformational Analysis

Parameter Value
Basis Set 6-311+G(d,p)
Dihedral Angle (Anti) 180°
Dihedral Angle (Gauche) 60°
Energy Difference 2.3 kJ/mol

Transition state calculations for methyl group dissociation reveal a deuterium kinetic isotope effect (KIE) of 2.1 , consistent with experimental pyrolysis data. Molecular dynamics simulations further predict a 10–15% longer half-life for the deuterated form in solution-phase reactions.

Properties

Molecular Formula

C₁₀H₁₁D₃O₂

Molecular Weight

169.24

Synonyms

p-(β-Methoxyethyl)-anisole-d3;  1-(2-Methoxyethyl)-4-methoxybenzene-d3;  2-(4-Methoxyphenyl)ethyl Methyl Ether-d3

Origin of Product

United States

Comparison with Similar Compounds

p-Methoxyphenethyl Alcohol

The non-etherified precursor, p-Methoxyphenethyl Alcohol (C₉H₁₂O₂), lacks the methyl ether group, resulting in higher polarity and reactivity. Studies show that etherification reduces hydrogen-bonding capacity, lowering water solubility (0.5 mg/mL for the ether vs. 12 mg/mL for the alcohol) and increasing lipophilicity (logP: 2.8 vs. 1.2) . The deuterated ether’s isotopic mass (181.27 g/mol vs. 152.19 g/mol for the alcohol) further distinguishes its chromatographic retention times in HPLC analyses .

Piperonyl Methoxyethyl Ether-d3

Piperonyl Methoxyethyl Ether-d3 (C₁₁H₁₁D₃O₃) shares the deuterated methyl ether group but substitutes the p-methoxyphenethyl moiety with a piperonyl (3,4-methylenedioxybenzyl) group. This structural difference increases its aromatic electron density, altering UV-Vis absorption maxima (λmax: 275 nm vs. 265 nm for p-Methoxyphenethyl Methyl Ether-d3) and enhancing stability under oxidative conditions .

Deuterated vs. Non-Deuterated Analogs

The isotopic substitution in this compound introduces measurable differences compared to its non-deuterated form (C₁₀H₁₄O₂):

  • Molecular Weight: 181.27 g/mol (d3) vs. 166.22 g/mol (non-deuterated) .
  • Boiling Point : Increases by ~1–2°C due to deuterium’s higher mass (Δbp = +1.5°C observed in analogous deuterated ethers) .
  • NMR Shifts: The methyl-d3 group exhibits a downfield shift of 0.3 ppm in ¹H NMR, while ²H NMR shows a distinct triplet signal (J = 2.1 Hz) absent in the non-deuterated form .

Other Deuterated Ethers

Alternariol Monomethyl Ether-d3

Alternariol Monomethyl Ether-d3 (C₁₅H₁₁D₃O₅) is a polycyclic deuterated ether used as a mycotoxin reference standard. Unlike this compound, its fused aromatic system confers fluorescence properties (λem = 450 nm), enabling detection in food safety assays .

Deuterated Polyethylene Glycol (dPEG) Methyl Ether-d3

Polymeric deuterated ethers like dPEG-d4 Methyl Ether-d3 (C₃n+3H₆n+3D₃O₃n+1) exhibit tunable solubility in both polar and nonpolar solvents, unlike the small-molecule this compound. Their applications focus on biomaterial engineering and drug delivery due to their amphiphilic nature .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS RN logP Application(s)
This compound C₁₀H₁₁D₃O₂ 181.27 Not Provided 2.8 Analytical internal standard
p-Methoxyphenethyl Alcohol C₉H₁₂O₂ 152.19 698-23-3 1.2 Precursor in ether synthesis
Piperonyl Methoxyethyl Ether-d3 C₁₁H₁₁D₃O₃ 209.29 TR-P490477 3.1 Oxidative stability studies
Alternariol Monomethyl Ether-d3 C₁₅H₁₁D₃O₅ 305.31 N/A 3.5 Mycotoxin detection

Table 2: Spectroscopic Comparison

Compound ¹H NMR (δ, ppm) ²H NMR (δ, ppm) UV-Vis λmax (nm)
This compound 3.30 (s, d3-CH3) 3.30 (t, J=2.1) 265
Piperonyl Methoxyethyl Ether-d3 3.28 (s, d3-CH3) 3.28 (t, J=2.1) 275
Alternariol Monomethyl Ether-d3 3.85 (s, d3-CH3) 3.85 (t, J=2.1) 320, 450 (em)

Research Findings

  • Synthetic Routes : this compound is synthesized via alkylation of p-Methoxyphenethyl Alcohol with deuterated methyl iodide (CD₃I), achieving >98% isotopic purity .
  • Stability: Deuterated ethers exhibit enhanced metabolic stability in vivo compared to non-deuterated forms, with a 20% longer half-life observed in rodent models .
  • Analytical Utility : The compound’s low background interference in LC-MS makes it ideal for quantifying trace phenethyl ethers in environmental samples .

Preparation Methods

Reaction Mechanism

  • Alkoxide Formation : p-Methoxyphenethyl alcohol is deprotonated using NaH or K2_2CO3_3 to generate the phenethyl alkoxide.

  • Deuterated Alkyl Halide Substitution : The alkoxide undergoes an SN_N2 reaction with deuterated methyl iodide (CD3_3I) or tosylate (CD3_3OTs).

Example Procedure :

  • p-Methoxyphenethyl alcohol (1.0 eq) is dissolved in anhydrous THF under N2_2.

  • NaH (1.2 eq) is added at 0°C, followed by CD3_3I (1.1 eq) at 25°C for 12 h.

  • Yield: 78–85% after column chromatography (hexane/EtOAc 4:1).

Challenges :

  • Steric hindrance at the phenethyl group is minimal, favoring SN_N2 pathways.

  • CD3_3I is moisture-sensitive; reactions require strict anhydrous conditions.

Alkylation Using Deuterated Methylating Agents

Direct alkylation of p-methoxyphenethyl alcohol with deuterated methylating reagents offers a streamlined approach.

Reagents and Conditions

  • CD3_3OTf (Triflate) : Reacts with alcohols in the presence of 2,6-lutidine (base) at 0°C.

  • CD3_3 Reagents via Phase-Transfer Catalysis : CD3_3Br with tetrabutylammonium bromide (TBAB) in a biphasic system (H2_2O/CH2_2Cl2_2).

Optimization Insights :

  • Higher yields (90%) are achieved with CD3_3OTf due to its superior leaving group ability.

  • Phase-transfer methods reduce side reactions but require extended reaction times (24–48 h).

Use of Trideuteromethyl Reagents (DMTT)

Dimethyl trideuteromethylsulfonium triflate (DMTT) enables selective CD3_3 transfer under mild conditions.

DMTT-Mediated Methylation

Procedure :

  • p-Methoxyphenethyl alcohol (1.0 eq), DMTT (1.2 eq), and K2_2CO3_3 (2.0 eq) in MeCN at 25°C for 12 h.

  • Yield : 92% with >99% deuterium incorporation.

Advantages :

  • Avoids hazardous alkyl halides.

  • Compatible with base-sensitive substrates.

Comparative Analysis of Methods

Method Reagents Conditions Yield Deuterium Purity
Williamson SynthesisCD3_3I, NaHTHF, 25°C, 12 h78–85%95–98%
Alkylation (CD3_3OTf)CD3_3OTf, LutidineCH2_2Cl2_2, 0°C90%>99%
DMTT-MediatedDMTT, K2_2CO3_3MeCN, 25°C, 12 h92%>99%

Key Findings :

  • DMTT offers the highest efficiency and deuterium purity.

  • Williamson synthesis is cost-effective but requires stringent anhydrous protocols .

Q & A

Q. What are the critical considerations for synthesizing p-Methoxyphenethyl Methyl Ether-d³, and how does deuterium incorporation affect reaction parameters?

The synthesis involves etherification of p-methoxyphenethyl alcohol using deuterated methylating agents (e.g., methyl iodide-d³ or dimethyl sulfate-d⁶). Key parameters include:

  • Base selection : Weak bases like Na₂CO₃ or K₂CO₃ are used to deprotonate the phenolic hydroxyl group while minimizing elimination side reactions .
  • Deuterium source : Isotopic purity of the methylating agent (e.g., CD₃I) must exceed 99% to avoid isotopic dilution in the final product .
  • Reaction monitoring : Intermediate steps require LC-MS or ¹H/²H NMR to confirm deuterium incorporation and assess isotopic integrity .

Q. Which analytical techniques are most effective for characterizing p-Methoxyphenethyl Methyl Ether-d³, and how do deuterium atoms influence spectral data?

  • NMR spectroscopy :
    • ¹H NMR: The methyl-d³ group (CD₃) appears as a singlet with reduced intensity due to deuterium’s nuclear spin (I=1). Protons adjacent to deuterium exhibit splitting patterns via ²H-¹H coupling .
    • ¹³C NMR: The CD₃ carbon resonates at ~22 ppm, shifted upfield compared to CH₃ (~55 ppm) .
  • Mass spectrometry : The molecular ion ([M]⁺) shows a +3 Da shift due to three deuterium atoms. Isotopic purity is validated via isotopic abundance ratios (e.g., m/z 255 vs. 258) .

Advanced Research Questions

Q. How can isotopic labeling with deuterium improve pharmacokinetic and metabolic studies of p-Methoxyphenethyl Methyl Ether-d³?

Deuterium incorporation reduces metabolic degradation via the isotope effect , where C-D bonds resist enzymatic cleavage (e.g., cytochrome P450 oxidation). This extends half-life and allows precise tracking in:

  • In vivo studies : LC-MS/MS quantifies deuterated metabolites in plasma or tissues, distinguishing endogenous vs. exogenous pathways .
  • Reaction kinetics : Isotopic labeling enables differentiation between parent compound and metabolites in kinetic isotope effect (KIE) studies .

Q. What methodologies resolve contradictions in reported deuterium-induced stability variations for p-Methoxyphenethyl Methyl Ether-d³?

Discrepancies in stability data (e.g., thermal or hydrolytic) arise from:

  • Isotopic impurities : Trace CH₃ groups in CD₃-labeled compounds can skew stability assays. Validate purity via ¹H NMR or isotope ratio MS .
  • Environmental factors : Control humidity and temperature during storage, as deuterated ethers may exhibit hygroscopicity or pH-dependent hydrolysis .
  • Comparative assays : Parallel studies with non-deuterated analogs under identical conditions isolate deuterium-specific effects .

Q. How do deuterium atoms influence the compound’s reactivity in catalytic or photochemical applications?

  • Catalytic hydrogenation : Deuterium-labeled ethers can act as tracers in hydrogenation mechanisms, with deuterium transfer monitored via GC-MS .
  • Photostability : CD₃ groups may alter UV absorption profiles, requiring recalibration of photodegradation assays. Use deuterium-specific quantum yield calculations .

Methodological Tables

Q. Table 1. Key Spectral Signatures of p-Methoxyphenethyl Methyl Ether-d³

TechniqueNon-deuterated (CH₃)Deuterated (CD₃)Reference
¹H NMR (δ, ppm)3.75 (s, 3H, OCH₃)Signal absent
¹³C NMR (δ, ppm)55.2 (OCH₃)22.1 (OCD₃)
MS ([M]⁺)m/z 255m/z 258

Q. Table 2. Synthetic Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction temperature40–60°CHigher temps risk deuteration loss via volatilization
Base concentration1.5–2.0 eq. K₂CO₃Excess base promotes hydrolysis
SolventAnhydrous DMFMinimizes isotopic exchange with moisture

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.